Trimethoprim hydrochloride
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Overview
Description
Trimethoprim hydrochloride is a synthetic antibacterial agent primarily used to treat urinary tract infections. It is a derivative of trimethoprim, which is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethoprim hydrochloride involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds. The reaction is typically carried out in an inert solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound often follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Trimethoprim hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Trimethoprim hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibacterial agents and their mechanisms.
Biology: It serves as a tool to study bacterial resistance and the role of folate metabolism in bacteria.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections, particularly urinary tract infections.
Industry: It is used in the pharmaceutical industry for the production of antibacterial medications
Mechanism of Action
Trimethoprim hydrochloride exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for the synthesis of nucleic acids. By blocking this pathway, this compound prevents the synthesis of bacterial DNA and RNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: Another antifolate antibiotic used to treat parasitic infections.
Methotrexate: A chemotherapy agent and immune system suppressant.
Sulfamethoxazole: Often combined with trimethoprim to enhance antibacterial efficacy
Uniqueness
Trimethoprim hydrochloride is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections with minimal effects on human cells.
Biological Activity
Trimethoprim hydrochloride is a synthetic antibiotic primarily used for treating bacterial infections, particularly urinary tract infections (UTIs). Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is critical for bacterial nucleic acid and protein synthesis. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Trimethoprim acts as a reversible inhibitor of dihydrofolate reductase. By binding to this enzyme, it prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), which is necessary for the synthesis of nucleic acids. This inhibition is crucial for bacterial growth and replication since THF is a precursor for thymidine and purines . Importantly, trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart—approximately 60,000 times greater —which allows for selective targeting of bacterial cells without affecting human cells .
Biological Activity
Trimethoprim demonstrates a broad spectrum of activity against various gram-negative bacteria, including Escherichia coli , Klebsiella pneumoniae , and Proteus mirabilis . It is often combined with sulfamethoxazole (TMP-SMX), which inhibits an earlier step in folate synthesis, resulting in a synergistic effect that enhances its bactericidal activity .
Table 1: Spectrum of Activity Against Common Bacterial Pathogens
Bacterial Species | Sensitivity to Trimethoprim |
---|---|
Escherichia coli | Sensitive |
Klebsiella pneumoniae | Sensitive |
Proteus mirabilis | Sensitive |
Staphylococcus aureus | Variable |
Enterococcus faecalis | Resistant |
Pharmacokinetics
Trimethoprim is well-absorbed orally, achieving peak serum concentrations within 2-4 hours after administration. The steady-state concentration is typically reached after approximately three days of repeated dosing. The average peak concentration in serum is about 1 µg/mL . It has a half-life of around 8-10 hours , allowing for twice-daily dosing in most cases.
Case Studies
Several case studies highlight both the efficacy and potential adverse effects associated with trimethoprim use:
- Toxic Epidermal Necrolysis (TEN): A case reported in a 62-year-old woman indicated that trimethoprim-sulfamethoxazole could lead to TEN, a severe skin reaction. Early diagnosis and aggressive treatment were crucial for recovery .
- Rhabdomyolysis: An 18-year-old female developed rhabdomyolysis after treatment with TMP-SMX for UTI. This case emphasizes the importance of monitoring for muscle-related side effects during trimethoprim therapy .
- Efficacy Comparison: In a study comparing ciprofloxacin with trimethoprim-sulfamethoxazole for UTI treatment, both showed similar efficacy rates (91%). However, ciprofloxacin was associated with fewer adverse reactions (17% vs. 32%) .
Research Findings
Recent studies have explored various aspects of trimethoprim's biological activity:
- A study utilizing FT-IR spectroscopy and GC-MS found that trimethoprim's effects on nucleotide levels vary with pH, indicating that environmental conditions can influence its pharmacological activity .
- Molecular docking studies have identified new analogs of trimethoprim with enhanced binding affinity to DHFR compared to the parent compound, suggesting potential avenues for developing more effective antibiotics .
Table 2: IC50 Values of Trimethoprim and Its Analogs
Compound | IC50 Value (µM) |
---|---|
Trimethoprim | 55.26 |
Analog 1 | 21.78 |
Analog 2 | 0.99 |
Analog 3 | 0.72 |
Properties
CAS No. |
60834-30-2 |
---|---|
Molecular Formula |
C14H19ClN4O3 |
Molecular Weight |
326.78 g/mol |
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H |
InChI Key |
YLCCEQZHUHUYPA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |
Key on ui other cas no. |
60834-30-2 |
Origin of Product |
United States |
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